4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQLOFQYFKYTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384953 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15951-21-0 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15951-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS No. 15951-21-0) is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a member of the aminobenzothiazole class, it serves as a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to neurodegenerative and inflammatory diseases.

Chemical Properties

This compound is a stable, crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15951-21-0 | [1] |

| Molecular Formula | C₇H₁₁ClN₂S | [1] |

| Molecular Weight | 190.69 g/mol | [1] |

| Appearance | Rose powder | [2] |

| Melting Point | 246-250 °C | [2] |

| Purity | ≥ 98% | [1][2] |

| Storage Conditions | 0-8 °C | [2] |

| Solubility | Soluble in aqueous environments | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine, is synthesized, followed by its conversion to the hydrochloride salt.

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)

A common method for the synthesis of the free base involves the reaction of cyclohexanone with thiourea in the presence of iodine.[4]

Experimental Protocol:

-

In a round-bottom flask, combine 61.13 mmol of thiourea (4.65 g) and 30.57 mmol of iodine (7.76 g).[4]

-

Add 30.57 mmol of cyclohexanone (3 g) to the mixture.[4]

-

Reflux the reaction mixture for 24 hours at 100 °C.[4]

-

After cooling to room temperature, dissolve the reaction mass in 350 ml of boiling distilled water.[4]

-

Transfer the solution to a crystallizing dish and allow it to cool.[4]

-

Perform three extractions with 55 ml of diethyl ether to remove unreacted cyclohexanone, iodine, and sulfur.[4]

-

To the aqueous solution, add 50 ml of a 25% ammonium hydroxide (NH₄OH) solution.[4]

-

Extract the aqueous layer three times with 55 ml of diethyl ether.[4]

-

Combine the ethereal layers and dry over magnesium sulfate (MgSO₄).[4]

-

Evaporate the solvent using a rotary evaporator to obtain the product as a light-yellow precipitate.[4]

-

Recrystallize the product from an n-hexane solution to yield colorless prisms.[4]

Conversion to Hydrochloride Salt

The hydrochloride salt is formed by reacting the free base with hydrochloric acid in a suitable solvent.

General Experimental Protocol:

-

Dissolve the synthesized 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine in a dry, aprotic solvent such as diethyl ether or dioxane.[5]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.[5][6]

-

Continue the addition of the HCl solution until the precipitation of the white hydrochloride salt is complete.

-

Isolate the precipitate by filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of the cold solvent.

-

Dry the product under vacuum to obtain this compound.

Spectral Data of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)

The following spectral data has been reported for the free base form of the compound.

| Technique | Data | Reference |

| ¹H-NMR (DMSO-d₆) | δ (ppm): 6.58 (2H, s, NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m) | [4] |

| ¹³C-NMR | δ (ppm): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04 | [4] |

| FTIR (ATR) | ν (cm⁻¹): 3430–3250 (NH₂, stretching), 2950–2850 (CH₂, asymmetric stretching), 3430 (NH₂, asymmetric stretching), 3250 (NH₂, symmetric stretching), 3150, 3100, 3050 (CH, aromatic stretching), 1650 (NH₂, bending deformations) | [4] |

| Mass Spec. (TOF MS ES+) | m/z: 155 [M+H]⁺, 177 [M+Na]⁺ | [4] |

Biological Activity and Potential Signaling Pathways

While direct studies on the specific signaling pathways of this compound are limited, the broader class of aminobenzothiazole derivatives has shown significant potential in the context of neurodegenerative and inflammatory diseases.

Neuroprotective Effects and Alzheimer's Disease

Several studies have highlighted the neuroprotective properties of aminothiazole derivatives, making them promising candidates for the treatment of Alzheimer's disease. The proposed mechanisms of action include:

-

Inhibition of β- and γ-secretase activity: A novel thiazole derivative, N,4,5-trimethylthiazol-2-amine hydrochloride, has been shown to reduce the production of β-amyloid (Aβ) peptides by inhibiting the activity of β- and γ-secretases, enzymes crucial for the cleavage of amyloid precursor protein (APP).[5]

-

Suppression of Autophagy: The same study also indicated that this thiazole derivative could suppress the autophagic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[5]

-

Cholinesterase Inhibition: Other aminothiazole derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway: Some 2-substituted benzothiazole derivatives have been shown to exert anti-inflammatory effects by reducing the expression of nuclear factor kappa B (NF-κB), a pivotal mediator of inflammation. This, in turn, leads to a reduction in downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another potential target. Certain benzothiazole derivatives have demonstrated the ability to inhibit p38 MAPK, a key kinase involved in the inflammatory response.[7]

Safety and Handling

Conclusion

This compound is a compound with significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. Its synthesis is well-established, and its chemical properties make it a versatile scaffold for further chemical modification. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of N,4,5-trimethylthiazol-2-amine hydrochloride on hypoxia-induced β-amyloid production in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound, CasNo.15951-21-0 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS Number: 15951-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a heterocyclic amine belonging to the benzothiazole class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential pharmacological applications based on available data for the compound and its structural analogs. While specific biological data for this hydrochloride salt is limited in publicly accessible literature, this guide extrapolates potential areas of interest and provides generalized experimental protocols relevant to the broader class of 2-aminobenzothiazole derivatives. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15951-21-0 | [1][2][3] |

| Molecular Formula | C₇H₁₁ClN₂S | |

| Molecular Weight | 190.7 g/mol | [1] |

| Appearance | Rose powder | [1] |

| Melting Point | 246-250 °C | [1] |

| SMILES | Cl.NC1=NC2=C(CCCC2)S1 | |

| Storage Conditions | 2-8 °C, Sealed in a dry environment | [1][2] |

Synthesis and Purification

Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (Free Base)

Experimental Protocol:

This synthesis is based on the Hantzsch thiazole synthesis.

-

Materials:

-

Cyclohexanone

-

Thiourea

-

Iodine

-

Distilled water

-

Diethyl ether

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Magnesium sulfate (MgSO₄)

-

n-hexane

-

-

Procedure:

-

In a round-bottom flask, combine thiourea (61.13 mmol, 4.65 g) and iodine (30.57 mmol, 7.76 g).

-

Add cyclohexanone (30.57 mmol, 3 g) to the mixture.

-

Reflux the mixture for 24 hours at 100 °C.

-

After cooling to room temperature, dissolve the reaction mass in 350 ml of boiling distilled water.

-

Transfer the solution to a crystallizing dish and allow it to cool.

-

Extract the aqueous solution three times with 55 ml of diethyl ether to remove unreacted starting materials and byproducts.

-

To the aqueous layer, add 50 ml of 25% ammonium hydroxide solution.

-

Extract the resulting basic solution three times with 55 ml of diethyl ether.

-

Combine the ethereal extracts and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield a light-yellow precipitate of the free base.[4]

-

Conversion to Hydrochloride Salt and Purification

General Protocol:

-

Dissolve the crude 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Purification:

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to purify the hydrochloride salt. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Pharmacological Activity and Mechanism of Action

While specific biological data for this compound is not available in the reviewed literature, the benzothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit various pharmacological activities.

Potential Therapeutic Areas

-

Neuropharmacology: The compound is suggested to be a candidate for drug development in neuropharmacology, potentially for treating neurodegenerative diseases.[1]

-

Anti-inflammatory: It has been highlighted for its potential in anti-inflammatory research and the treatment of chronic inflammation.[1]

-

Antioxidant and Analgesic: Thiazole derivatives are known to exhibit antioxidant and analgesic properties.[4]

Postulated Mechanism of Action

The mechanism of action for this specific compound is not elucidated. However, based on the activities of other benzothiazole derivatives, potential mechanisms could involve:

-

Enzyme Inhibition: Many benzothiazole derivatives are known to be potent enzyme inhibitors.

-

Receptor Binding: The molecule could interact with various receptors in the central nervous system or on immune cells.

-

Intercalation with DNA: Some benzothiazole derivatives have been shown to interact with DNA.

Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.

General Experimental Protocols for Biological Evaluation

Given the absence of specific experimental data for the title compound, the following are generalized protocols for assessing the potential biological activities of novel 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the effect of a compound on cell viability.

-

Materials:

-

Human cancer cell lines (e.g., from ATCC)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay can be used to evaluate the anti-inflammatory potential of the compound.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

Griess reagent for nitric oxide (NO) measurement

-

-

Procedure:

-

Culture macrophage cells in appropriate plates.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Assess the effect of the compound on the production of inflammatory mediators.

-

Conclusion

This compound is a compound with potential for further investigation in the fields of neuropharmacology and anti-inflammatory drug discovery. This technical guide has summarized its known physicochemical properties and provided a plausible synthetic route. While specific biological data for this compound is currently lacking in the public domain, the broader family of 2-aminobenzothiazole derivatives has demonstrated a wide range of pharmacological activities. The generalized experimental protocols provided herein offer a starting point for researchers to explore the biological effects of this and related compounds. Further studies are warranted to elucidate its specific mechanism of action, identify its biological targets, and evaluate its therapeutic potential in relevant disease models.

References

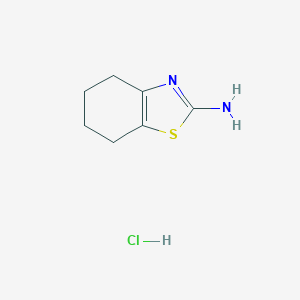

Molecular structure of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 15951-21-0), a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for the synthesis of its free base and outlines its potential biological activities and applications based on the broader class of benzothiazole compounds. Safety and handling protocols are also summarized. This guide is intended to serve as a foundational resource for professionals engaged in pharmaceutical research and chemical development.

Introduction

The benzothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a versatile derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[3] Its structure, featuring a fused cyclohexyl ring, provides a three-dimensional conformation that can be pivotal for specific interactions with biological targets. This compound is particularly explored for its potential in neuropharmacology and as an anti-inflammatory agent, making it a valuable candidate for drug discovery programs.[3]

Molecular Structure and Physicochemical Properties

Molecular Structure

This compound is the hydrochloride salt of the parent amine. The core structure consists of a thiazole ring fused with a cyclohexane ring, with an amino group at the 2-position of the thiazole ring. The protonation of the amine or the thiazole nitrogen by hydrochloric acid forms the stable salt.

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15951-21-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂S·HCl (or C₇H₁₁ClN₂S) | [3] |

| Molecular Weight | 190.7 g/mol | [3] |

| Appearance | Rose powder | [3] |

| Melting Point | 246-250 °C | [3] |

| Purity | ≥ 98% (by NMR) | [3] |

| Solubility | Soluble in aqueous environments | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Spectroscopic and Analytical Data

The following data corresponds to the free base, 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (C₇H₁₀N₂S), as detailed in the cited literature.[5]

| Analysis Type | Data | Reference |

| FTIR (ATR, cm⁻¹) | 3430–3250 (NH₂, stretching), 2950-2850 (CH₂, asymmetric stretching), 1650 (NH₂, bending) | [5] |

| ¹H-NMR (DMSO-d₆, δ/ppm) | 6.58 (2H, s), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m) | [5] |

| ¹³C-NMR (δ/ppm) | 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04 | [5] |

| Mass Spectrometry (TOF MS ES+) | m/e: 155 [M+H]⁺, 177 [M+Na]⁺ | [5] |

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)

This protocol is adapted from a published procedure for the synthesis of the free base.[5]

Materials:

-

Cyclohexanone (30.57 mmol, 3 g)

-

Thiourea (61.13 mmol, 4.65 g)

-

Iodine (30.57 mmol, 7.76 g)

-

Distilled Water

-

Diethyl ether

-

Ammonium Hydroxide (NH₄OH, 25% solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Combine thiourea and iodine in a round-bottom flask.

-

Add cyclohexanone to the mixture.

-

Reflux the mixture for 24 hours at 100 °C in an oil bath.

-

After 24 hours, remove the flask from the heat and allow it to cool to room temperature.

-

Dissolve the reaction mass by adding 350 ml of boiling distilled water in portions and transfer to a crystallizing dish.

-

Perform three extractions with 55 ml of diethyl ether each to remove unreacted cyclohexanone and iodine.

-

To the remaining aqueous solution, add 50 ml of 25% NH₄OH solution.

-

Extract the aqueous layer three times with 55 ml of diethyl ether.

-

Combine the ethereal layers and dry over anhydrous MgSO₄.

-

Evaporate the solvent using a rotary evaporator to yield the product as a light-yellow precipitate.

-

The product can be further purified by recrystallization from n-hexane to obtain colorless prisms.[5]

Conversion to Hydrochloride Salt

To prepare the hydrochloride salt, the synthesized free base can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Anhydrous hydrogen chloride (gas or as a solution in a compatible solvent) is then added, typically leading to the precipitation of the hydrochloride salt, which can be collected by filtration and dried.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

Overview of Applications

This compound is a compound of interest for its potential therapeutic applications and its utility as a synthetic intermediate.[3]

-

Pharmaceutical Development: It is explored for developing new medications, particularly those targeting neurological disorders and inflammatory conditions.[3]

-

Organic Synthesis: It serves as a valuable precursor for creating more complex molecules and novel therapeutic agents.[3]

-

Biochemical Research: The scaffold is used in studies involving enzyme inhibition and receptor binding to elucidate biological processes.[3]

-

Other Industries: The unique properties of this compound also lend it to applications in agricultural chemistry and material science.[3]

Hypothesized Mechanism of Action

While the specific signaling pathway for this compound is not extensively documented, some related 2-aminophenyl-benzothiazole derivatives are known to exert potent antitumor activity by acting as agonists of the Aryl Hydrocarbon Receptor (AhR).[6] This interaction induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which metabolizes the benzothiazole into a reactive electrophilic species. This metabolite can form DNA adducts, triggering cellular stress and leading to apoptosis.[6] This pathway represents a potential mechanism of action that could be investigated for the title compound and its derivatives.

Diagram: Potential Pharmacological Pathway (General Benzothiazole MoA)

Caption: A potential mechanism of action for benzothiazoles.

Safety and Handling

The compound is classified as an irritant. Proper safety precautions are mandatory during handling.

| Hazard Class | GHS Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [7][8] |

| Eye Irritation | H319: Causes serious eye irritation | [7][8] |

| Respiratory Irritation | H335: May cause respiratory irritation | [7][8] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible substances.[7]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a well-characterized chemical compound with significant potential as a scaffold in drug discovery and as a versatile intermediate in organic synthesis. Its defined physicochemical properties, established synthetic route, and potential for biological activity make it a valuable tool for researchers. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational technical information required for its effective and safe utilization in a research and development setting.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 2. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 15951-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydroiodide | C7H11IN2S | CID 11580040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core mechanism of action of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride, a pivotal chemical scaffold in the development of dopaminergic agents. Based on its structural homology to established dopamine agonists such as pramipexole and ropinirole, and supported by pharmacological data on closely related analogs, the primary mechanism of action is identified as agonism at dopamine D2-like receptors (D2, D3, and D4). This guide provides a comprehensive overview of the binding affinities of related compounds, the downstream signaling pathways, and detailed protocols for key experimental assays used to characterize this class of compounds.

Introduction

The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core is a key pharmacophore found in several clinically significant drugs, most notably the non-ergoline dopamine agonists pramipexole and ropinirole. These agents are fundamental in the management of Parkinson's disease and restless legs syndrome, exerting their therapeutic effects by mimicking the action of endogenous dopamine in the brain. Understanding the mechanism of action of the core 4,5,6,7-tetrahydro-benzothiazol-2-ylamine structure is therefore crucial for the rational design and development of novel therapeutics targeting the dopaminergic system. This document serves as a technical resource, summarizing the current understanding of its interaction with dopamine receptors and the subsequent cellular responses.

Primary Pharmacological Target: Dopamine D2-like Receptors

The primary pharmacological targets of compounds based on the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold are the D2-like subfamily of dopamine receptors, which includes the D2, D3, and D4 receptor subtypes. This is strongly supported by the well-documented high affinity of pramipexole and ropinirole for these receptors.

Furthermore, studies on close structural analogs, such as 6-methylamino-4,5,6,7-tetrahydrobenzothiazole, have demonstrated potent dopaminergic agonist activity. This analog has been shown to induce stereotypic behaviors antagonized by D2 receptor antagonists and to lower the levels of dopamine metabolites, consistent with an agonistic action at presynaptic D2 autoreceptors[1].

Quantitative Binding Affinity Data

Table 1: Binding Affinity (Ki in nM) of Pramipexole for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| D1 | >5,000 |

| D2 | 2.2 - 3.9 |

| D3 | 0.5 - 0.97 |

| D4 | 5.1 |

Table 2: Binding Affinity (Ki in nM) of Ropinirole for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| D1 | >10,000 |

| D2 | 11 - 29 |

| D3 | 3 - 10 |

| D4 | 56 |

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.

Downstream Signaling Pathways

Agonism at D2-like receptors by 4,5,6,7-tetrahydro-benzothiazol-2-ylamine-based compounds initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation, the G protein dissociates, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). The modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream effectors.

Additionally, the βγ-subunit of the dissociated G protein can directly modulate the activity of ion channels, typically leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and a decrease in neuronal excitability.

Experimental Protocols

The characterization of compounds acting on dopamine receptors involves a series of in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are incubated:

-

Cell membranes

-

A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors).

-

A range of concentrations of the unlabeled test compound.

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the G protein activation following receptor agonism.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, the following are incubated:

-

Cell membranes

-

A range of concentrations of the test compound (agonist).

-

GDP to ensure G proteins are in an inactive state.

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

-

Incubation: The reaction is initiated and incubated at 30°C for a defined period.

-

Termination and Filtration: The assay is stopped by rapid filtration through glass fiber filters.

-

Quantification and Analysis: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified. The data is analyzed to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect) of the agonist.

cAMP Accumulation Assay

This functional assay measures the downstream effect of D2-like receptor activation on adenylyl cyclase activity.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the dopamine receptor of interest are used.

-

Assay Setup: Cells are plated in a multi-well plate and incubated with:

-

A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Forskolin or another adenylyl cyclase stimulator to induce a measurable level of cAMP.

-

A range of concentrations of the test compound (agonist).

-

-

Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF or AlphaScreen.

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

Conclusion

The this compound core structure is a potent and selective scaffold for agonism at dopamine D2-like receptors. Its mechanism of action involves binding to these receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability. The well-established pharmacology of pramipexole and ropinirole, which are based on this core, provides a robust framework for understanding its molecular interactions and cellular effects. The experimental protocols detailed in this guide offer a systematic approach to further characterize the pharmacological profile of novel derivatives based on this important chemical entity.

References

The Multifaceted Biological Activities of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. This technical guide provides an in-depth overview of the current understanding of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1g | - | CK2: 1.9, GSK3β: 0.67 | [1][2] |

| Schiff-base 3j | MCF-7 | 5.27 ± 0.006 | [3] |

| Bis-Schiff bases (SL1-SL4) | MCF-7, HepG2 | Concentration-dependent cytotoxicity | [3] |

| Pyrrolidine based imidazo benzothiazole 4 | HepG2, MCF-7, HeLa | - | [4] |

| Indole based hydrazine carboxamide 12 | HT29, H460, A549, MDA-MB-231 | 0.015, 0.28, 1.53, 0.68 | [4] |

| Pyridine containing pyrimidine 34 | Colo205, U937, MCF-7, A549 | 5.04, 13.9, 30.67, 30.45 | [4] |

| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 ± 0.3, 4.074 ± 0.3, 7.91 ± 0.4 | [4] |

| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 ± 0.2, 3.89 ± 0.3, 5.08 ± 0.3 | [4] |

| Thiazolidine-2,4-dione hybrid 4a | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 | [5] |

| Thiazolidine-2,4-dione hybrid 4e | MCF-7 | 6.11 | [5] |

| Cyanothiouracil hybrid 8a | MCF-7 | 10.86 | [5] |

| 2-substituted benzothiazole A | HepG2 | 24h: 56.98, 48h: 38.54 | [6] |

| 2-substituted benzothiazole B | HepG2 | 24h: 59.17, 48h: 29.63 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Kinase Inhibition: A Key Anticancer Mechanism

A significant portion of the anticancer activity of these derivatives can be attributed to their ability to inhibit protein kinases, which are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers.

Quantitative Kinase Inhibition Data

The inhibitory potency of these compounds against specific kinases is typically evaluated through in vitro kinase assays.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 1g | CK2 | 1.9 | [1][2] |

| 1g | GSK3β | 0.67 | [1][2] |

| Thiazolidine-2,4-dione hybrid 4a | VEGFR-2 | 0.091 | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of a specific kinase by a test compound.

Materials:

-

Recombinant kinase (e.g., CK2, GSK3β, VEGFR-2)

-

Peptide substrate specific for the kinase

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine derivative at various concentrations.

-

Initiation: Start the reaction by adding ATP and the peptide substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (e.g., ADP).

-

Measurement: Read the luminescence or fluorescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have also demonstrated significant activity against a variety of bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.[7][11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| A1, A2, A9 | Escherichia coli, Staphylococcus aureus | Promising activity | [11] |

| A1, A2, A4, A6, A9 | Aspergillus niger, Candida albicans | Significant activity | [11] |

| 14b, 16a | Four different bacterial strains | - | |

| 16c | S. aureus | Superior activity | |

| Benzothiazolylthiazolidin-4-one 8 | Various bacterial strains | 200-300 | [12] |

| Benzothiazolylthiazolidin-4-one 18 | P. aeruginosa | 100 | [12] |

| 7a, 7d, 9a, 9d | Bacteria and Fungi | Higher than cefotaxime and fluconazole | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain derivatives of 4,5,6,7-tetrahydro-benzothiazol-2-ylamine have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents.

| Compound ID | Paw Edema Inhibition (%) at 3h | Reference |

| 17c | 80 | |

| 17i | 78 | |

| 15a | 76.36 | |

| 15b | 73.02 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[4]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard, and test groups.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The 4,5,6,7-tetrahydro-benzothiazol-2-ylamine scaffold represents a highly valuable starting point for the development of new therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the design of more potent and selective compounds and accelerating their translation into clinical applications. Further investigations into the precise molecular targets and mechanisms of action will be crucial for realizing the full therapeutic potential of this promising class of compounds.

References

- 1. inotiv.com [inotiv.com]

- 2. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jchr.org [jchr.org]

- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride (CAS No. 15951-21-0). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management of this chemical.

Chemical Identification and Physical Properties

This compound is a heterocyclic amine salt.[1] Its unique molecular structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the fields of neuropharmacology and anti-inflammatory research.[1]

| Property | Value | Source |

| CAS Number | 15951-21-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₁₁ClN₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 190.69 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥ 95% | --INVALID-LINK-- |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

|

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

|

| Skin Irritation (Category 2) | H315: Causes skin irritation |

|

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

|

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

|

Source: BLD Pharm[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Local exhaust ventilation should be used to keep airborne concentrations as low as possible.

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for handling this substance.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A flame-retardant lab coat.[4] |

| Respiratory Protection | For handling large quantities or when dust may be generated, a NIOSH-approved respirator is recommended.[4] |

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or fumes.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed.[6]

-

Store separately from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Ensure adequate ventilation.

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6]

-

Environmental Precautions: Do not let the product enter drains, sewers, or waterways.

Logical Workflows and Decision Making

The following diagrams illustrate the recommended workflows for risk assessment and emergency response.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Tetrahydro-benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-benzothiazole core, a heterocyclic scaffold featuring a fusion of a thiazole and a cyclohexane ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent dopamine agonism in the treatment of neurodegenerative diseases to promising anticancer and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds. We will delve into the seminal synthetic methodologies, present key quantitative data, and elucidate the signaling pathways through which these molecules exert their effects.

A Historical Perspective: From Classic Synthesis to a Novel Composition of Matter

The journey of the tetrahydro-benzothiazole scaffold is intrinsically linked to the broader history of thiazole synthesis. The foundational method for constructing the thiazole ring was established in 1887 by Arthur Hantzsch through the reaction of α-haloketones with thioamides. This versatile reaction, known as the Hantzsch thiazole synthesis , remains a cornerstone of heterocyclic chemistry and has been widely adapted for the preparation of a diverse array of thiazole derivatives, including those with a fused saturated ring system.

A pivotal moment in the specific history of tetrahydro-benzothiazoles occurred in 1943 with the issuance of a U.S. patent to Paul C. Jones. This patent described the synthesis of 2-mercapto-tetrahydrobenzothiazole and notably claimed it as a "new composition of matter"[1]. This suggests that while the conceptual framework for its synthesis may have existed, its actual preparation and characterization were novel at the time. The patent detailed a straightforward approach, reacting α-chlorocyclohexanone with ammonium dithiocarbamate, thereby providing a robust and accessible route to this foundational tetrahydro-benzothiazole derivative[1].

The subsequent decades saw a burgeoning interest in the pharmacological potential of this scaffold, culminating in the development of the dopamine agonist pramipexole . This drug, a 2-amino-6-propylamino-4,5,6,7-tetrahydro-benzothiazole derivative, has become a frontline treatment for Parkinson's disease and restless legs syndrome. Its synthesis, and that of its key intermediate, 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, has been extensively documented in the patent literature, showcasing various modifications and improvements to the original synthetic strategies[2][3].

Foundational Synthetic Methodologies

The synthesis of the tetrahydro-benzothiazole core primarily relies on the principles of the Hantzsch thiazole synthesis. The general approach involves the cyclocondensation of a cyclic α-haloketone with a suitable sulfur-containing nucleophile.

Experimental Protocol: Synthesis of 2-Mercapto-tetrahydrobenzothiazole (Jones, 1943)

This protocol is adapted from the original 1943 patent by Paul C. Jones[1].

Materials:

-

Alpha-chlorocyclohexanone

-

Ammonium dithiocarbamate

-

Sodium hydroxide

-

Water

-

Apparatus for heating and filtration

Procedure:

-

A suspension of 17.2 parts by weight of alpha-chlorocyclohexanone is prepared in a solution of 16.2 parts of ammonium dithiocarbamate in 25 parts of water.

-

The mixture is heated to 90°C. The reaction is typically completed within a few minutes, yielding a greenish, water-insoluble oil that may partially solidify upon cooling.

-

After allowing the mixture to stand for several hours, the solid is collected by filtration and washed with water.

-

The crude product is then dissolved in a solution of 5 parts of sodium hydroxide in 25 parts of water.

-

The alkaline solution is filtered to remove any insoluble impurities.

-

Acidification of the filtrate precipitates the 2-mercapto-tetrahydrobenzothiazole as a buff-colored solid.

-

The final product is collected by filtration, washed with water, and dried.

Reported Data:

| Compound | Melting Point |

| 2-Mercapto-tetrahydrobenzothiazole | 162°C |

Table 1: Physical property of 2-Mercapto-tetrahydrobenzothiazole as reported by Jones (1943).[1]

Experimental Protocol: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole (Pramipexole Intermediate)

This protocol is a generalized procedure based on methodologies described in the patent literature for the synthesis of a key pramipexole intermediate[2][3].

Materials:

-

4-Acetamidocyclohexanone

-

Bromine

-

Thiourea

-

Hydrobromic acid

-

Sodium hydroxide (or other suitable base)

-

Water

-

Apparatus for heating, reflux, and filtration

Procedure:

-

Bromination: Bromine is added to a solution of 4-acetamidocyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone. The reaction is typically carried out at a controlled temperature.

-

Thiazole Ring Formation: Without isolating the bromo-intermediate, thiourea is added to the reaction mixture. The temperature is then raised (e.g., to around 80°C) to facilitate the cyclocondensation reaction, forming 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole[3].

-

Hydrolysis: An aqueous solution of hydrobromic acid is added, and the mixture is heated to reflux to hydrolyze the acetylamino group, yielding 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole dihydrobromide.

-

Isolation: The reaction mixture is cooled and neutralized with a base, such as sodium hydroxide solution. The precipitated 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base is then isolated by filtration, washed with water, and dried.

Below is a DOT script representation of the synthesis workflow for 2,6-Diamino-4,5,6,7-tetrahydro-benzothiazole.

Biological Activities and Signaling Pathways

While the initial interest in 2-mercapto-tetrahydrobenzothiazole was likely for industrial applications, the tetrahydro-benzothiazole scaffold has since been recognized for its significant and diverse biological activities.

Dopaminergic Activity: The Case of Pramipexole

Pramipexole is a potent and selective agonist of the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype[2][4]. This selectivity is believed to be crucial for its therapeutic efficacy in Parkinson's disease, a condition characterized by the loss of dopaminergic neurons in the brain.

Quantitative Data: Receptor Binding Affinities of Pramipexole

| Receptor | Ki (nM) |

| D2L | 3.9 |

| D3 | 0.5 |

| D4 | 5.1 |

Table 2: Binding affinities (Ki) of pramipexole for human dopamine D2L, D3, and D4 receptors.[2] Lower Ki values indicate higher binding affinity.

The activation of D2-like receptors by pramipexole initiates a signaling cascade that helps to compensate for the lack of endogenous dopamine.

Below is a DOT script illustrating the simplified signaling pathway of D2-like dopamine receptors.

References

Spectroscopic and Synthetic Profile of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and a summary of key analytical data.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (Free Base)

| Analysis | Data |

| ¹H NMR | (DMSO-d₆, δ/p.p.m.): 6.58 (2H, s, -NH₂), 2.51 (2H, t), 2.50 (2H, t), 2.48 (4H, m)[1] |

| ¹³C NMR | (δ/p.p.m.): 165.86, 145.35, 114.96, 26.75, 23.72, 23.17, 23.04[1] |

| IR (ATR) | (cm⁻¹): 3430–3250 (NH₂ stretching), 2950–2850 (CH₂ asymmetric stretching), 1650 (NH₂ bending)[1] |

| Mass Spec. | TOF MS ES+ (m/e): 155 [M+H]⁺, 177 [M+Na]⁺[1] |

Experimental Protocols

Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (Free Base)

A common synthetic route to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine involves the reaction of cyclohexanone with thiourea in the presence of a halogen, such as iodine.[1]

Materials:

-

Thiourea

-

Iodine

-

Cyclohexanone

-

Distilled water

-

Diethyl ether

-

Ammonium hydroxide (NH₄OH, 25% solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine thiourea (61.13 mmol) and iodine (30.57 mmol).

-

Add cyclohexanone (30.57 mmol) to the mixture.

-

Reflux the reaction mixture for 24 hours at 100°C.

-

After cooling to room temperature, dissolve the reaction mass in boiling distilled water (350 ml).

-

Extract the aqueous solution three times with diethyl ether (55 ml portions) to remove unreacted starting materials.

-

To the aqueous layer, add 50 ml of 25% ammonium hydroxide solution.

-

Extract the basic aqueous solution three times with diethyl ether (55 ml portions).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the product as a light-yellow precipitate.[1]

Proposed Synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine (free base)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Hydrochloric acid (solution in anhydrous diethyl ether or as dry HCl gas)

Procedure:

-

Dissolve the synthesized 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in anhydrous diethyl ether dropwise with stirring, or bubble dry hydrogen chloride gas through the solution.

-

A precipitate of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine and its subsequent conversion to the hydrochloride salt.

Caption: Synthetic pathway for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl.

Potential Signaling Pathway: Apoptosis Induction

Benzothiazole derivatives have been reported to exhibit antitumor activity, with some inducing apoptosis in cancer cells.[2] While the specific mechanism for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine is not established, a potential pathway could involve the activation of caspase cascades, a key feature of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.

Caption: Potential mechanism of action via apoptosis induction.

References

In-depth Technical Guide: Solubility Profile of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Disclaimer: Publicly available, quantitative solubility data for 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is limited. This guide utilizes data for a closely related and structurally similar compound, Pramipexole dihydrochloride monohydrate, as a surrogate to provide a comprehensive illustration of a typical solubility profile for this class of compounds. Pramipexole is also a derivative of the 4,5,6,7-tetrahydro-benzothiazol-2-ylamine core structure. Researchers should verify the solubility of their specific compound empirically.

This technical guide provides a detailed overview of the solubility characteristics of this compound, a versatile compound with applications in pharmaceutical development and chemical synthesis.[1] The information presented here is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a hydrochloride salt that is noted for its stability and solubility in aqueous environments, making it a valuable intermediate in the synthesis of various bioactive molecules.[1] Its structural features allow for effective interactions within biological systems, leading to its exploration in neuropharmacology and anti-inflammatory research.[1]

Solubility Data

The following table summarizes the solubility of Pramipexole dihydrochloride monohydrate, which serves as a reference for the expected solubility of this compound.

| Solvent/Medium | Solubility | Classification | Reference |

| Water | > 20 mg/mL | Freely Soluble | [2][3] |

| Methanol | > 20 mg/mL | Freely Soluble | [2] |

| 96% Ethanol | ~18 mg/mL | Slightly Soluble | [2] |

| Dichloromethane | - | Practically Insoluble | [4][5] |

| Buffer (pH 1-7.5) | > 10 mg/mL | High Solubility | [2][3] |

A saturated aqueous solution of Pramipexole dihydrochloride has a pH of approximately 3.3.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility profile of a compound like this compound.

Equilibrium Solubility in Various Solvents

This protocol determines the saturation solubility of the compound in different solvents at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspensions to settle. Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Analysis: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Equilibrium Solubility Determination.

pH-Dependent Solubility Profile

This protocol evaluates the solubility of the compound across a range of pH values, which is critical for understanding its behavior in different physiological environments.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10).

-

Suspension Preparation: Add an excess amount of this compound to vials containing each of the prepared buffers.

-

Equilibration: Agitate the vials at a constant temperature until equilibrium is achieved.

-

pH Measurement: Measure the final pH of each suspension after equilibration.

-

Sample Collection and Analysis: Collect and analyze the supernatant from each buffer as described in the equilibrium solubility protocol.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH of each solution to generate the pH-solubility profile. As an amine hydrochloride, the solubility is expected to be higher at lower pH due to the protonation of the amine group, forming a more soluble salt.[6]

Caption: Experimental Workflow for pH-Solubility Profiling.

Biopharmaceutical Classification System (BCS)

Based on the data for Pramipexole dihydrochloride monohydrate, which is classified as a BCS Class 1 drug substance, it is anticipated that this compound would also exhibit high solubility and high permeability.[2] This classification suggests a low risk of dissolution-limited absorption in vivo.

Conclusion

This compound is expected to be a highly soluble compound, particularly in aqueous media at acidic to neutral pH. Its favorable solubility profile, inferred from the closely related Pramipexole, suggests good oral bioavailability and makes it a promising candidate for pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the empirical determination and verification of its solubility characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. CN107951853B - Pramipexole dihydrochloride sustained-release pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]

- 4. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]

- 6. Isolation (Recovery) [chem.ualberta.ca]

An In-depth Technical Guide to 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine HCl: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential therapeutic applications, particularly in the realm of neuroprotection and dopamine receptor modulation.

Core Physical and Chemical Properties

This compound is a stable, solid compound. Its core physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂S |

| Molecular Weight | 190.69 g/mol |

| CAS Number | 15951-21-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not available for the HCl salt. The free base (4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine) has a reported melting point. |

| Solubility | Soluble in water and polar organic solvents. |

| Stability | Stable under normal laboratory conditions. |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the cyclization of a precursor to form the free base, followed by salt formation.

Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine (Free Base)

Reaction: This synthesis involves the reaction of cyclohexanone with thiourea in the presence of a halogen, typically iodine, to facilitate the Hantzsch thiazole synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a base (e.g., sodium bicarbonate solution) to a pH of 8-9. Extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.

Formation of this compound

Reaction: The free base is protonated with hydrochloric acid to form the hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified this compound under vacuum.

Below is a workflow diagram for the synthesis process.

Methodological & Application

Application Notes and Protocols: 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole: A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 subtype. It is a first-line treatment for the motor symptoms of Parkinson's disease (PD) and is also indicated for restless legs syndrome.

Mechanism of Action and Signaling Pathway